3,5,7-Trioxododecanoyl-CoA
Description
Properties
Molecular Formula |
C33H52N7O20P3S |
|---|---|
Molecular Weight |
991.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5,7-trioxododecanethioate |
InChI |
InChI=1S/C33H52N7O20P3S/c1-4-5-6-7-19(41)12-20(42)13-21(43)14-24(45)64-11-10-35-23(44)8-9-36-31(48)28(47)33(2,3)16-57-63(54,55)60-62(52,53)56-15-22-27(59-61(49,50)51)26(46)32(58-22)40-18-39-25-29(34)37-17-38-30(25)40/h17-18,22,26-28,32,46-47H,4-16H2,1-3H3,(H,35,44)(H,36,48)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
VHFNTMSJVWRHBO-GMHMEAMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 3,5,7-Trioxododecanoyl-CoA: A Technical Guide for Researchers
An In-depth Examination of the Core Polyketide Intermediate in Cannabinoid Biosynthesis
This technical guide provides a comprehensive overview of the biosynthesis of 3,5,7-trioxododecanoyl-CoA from hexanoyl-CoA, a critical step in the formation of cannabinoids and other polyketides. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the biochemical processes involved.
Introduction: The Gateway to Cannabinoids
The biosynthesis of this compound represents the committed step in the cannabinoid pathway in Cannabis sativa. This linear polyketide is synthesized by the enzyme this compound synthase, which catalyzes the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA as extender units. The resulting C12 polyketide serves as the immediate precursor for the cyclization reaction that forms the foundational aromatic ring structure of olivetolic acid, the core of numerous cannabinoids. Understanding the formation of this intermediate is paramount for the chemo-enzymatic synthesis of novel cannabinoids and the metabolic engineering of cannabinoid-producing organisms.
The Biosynthetic Pathway
The formation of this compound is a multi-step process that begins with the activation of hexanoic acid and proceeds through a series of condensation reactions.
Precursor Supply: Hexanoyl-CoA and Malonyl-CoA
The availability of the starter unit, hexanoyl-CoA, is a crucial prerequisite for the biosynthesis. In Cannabis sativa trichomes, hexanoyl-CoA is synthesized from hexanoate (B1226103) by an acyl-activating enzyme (AAE). The extender unit, malonyl-CoA, is a common building block in fatty acid and polyketide biosynthesis.
The Core Reaction: Catalysis by this compound Synthase
The central reaction is the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This process is catalyzed by the enzyme This compound synthase (EC 2.3.1.206). This enzyme is a type III polyketide synthase (PKS) and is also commonly referred to as olivetol (B132274) synthase (OLS) or tetraketide synthase (TKS) . The reaction releases three molecules of coenzyme A and three molecules of carbon dioxide.
The overall reaction can be summarized as:
Hexanoyl-CoA + 3 Malonyl-CoA → this compound + 3 CoA + 3 CO₂
In the absence of the subsequent enzyme, olivetolic acid cyclase (OAC), the highly reactive this compound intermediate can undergo spontaneous cyclization and decarboxylation to form byproducts such as olivetol, and pyrones like hexanoyl triacetic acid lactone (HTAL) and pentyl diacetic acid lactone (PDAL).
Downstream Conversion
In the canonical cannabinoid pathway, this compound is immediately cyclized by olivetolic acid cyclase (OAC) to form olivetolic acid. This cyclization is a C2-to-C7 intramolecular aldol (B89426) condensation that retains the carboxyl group.
Quantitative Data
This section summarizes the key quantitative data related to the biosynthesis of this compound.
Enzyme Kinetics of this compound Synthase (Olivetol Synthase)
The kinetic parameters of olivetol synthase from Cannabis sativa have been characterized, providing insights into its substrate preference and catalytic efficiency.
| Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |
| Hexanoyl-CoA | 60.8 | 2.96 | [1] |
| Butyryl-CoA | 88.9 | 0.719 | [1] |
| Isovaleryl-CoA | 99.1 | 0.585 | [1] |
Yield of Downstream Product in Engineered Organisms
While direct quantification of in vivo this compound is challenging due to its transient nature, the yield of its cyclized product, olivetolic acid, in engineered microbes provides an indication of the upstream pathway's efficiency.
| Organism | Product | Titer | Reference |
| Saccharomyces cerevisiae | Olivetolic Acid | 0.48 mg/L | [2][3] |
| Escherichia coli | Olivetolic Acid | 80 mg/L | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Recombinant Production of this compound Synthase
Objective: To produce and purify recombinant this compound synthase for in vitro assays.
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for Cannabis sativa this compound synthase (olivetol synthase) is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into an expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). The cells are lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble 6xHis-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The recombinant enzyme is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.
In Vitro Enzymatic Synthesis of this compound
Objective: To synthesize this compound in vitro using the purified recombinant enzyme.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains:
-
Buffer: 50-100 mM sodium phosphate (B84403) or HEPES buffer, pH 7.0-7.5
-
Substrates: 50-100 µM hexanoyl-CoA and 150-300 µM malonyl-CoA
-
Enzyme: 1-5 µg of purified this compound synthase
-
Total volume: 50-100 µL
-
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of cold acetonitrile (B52724) or methanol (B129727) containing a small amount of formic acid. The mixture is vortexed and centrifuged to precipitate the protein. The supernatant containing the reaction products is collected for analysis.
Proposed LC-MS/MS Method for the Analysis of this compound
Objective: To detect and quantify this compound in in vitro reaction mixtures or biological extracts.
Methodology:
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
Precursor Ion (Q1): The calculated m/z for the protonated molecule [M+H]⁺ of this compound (C₃₃H₅₂N₇O₂₀P₃S) is approximately 992.23.
-
Product Ions (Q3): Common fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine-adenosine portion (507 Da) or cleavage to yield the phosphopantetheine fragment. Therefore, characteristic product ions would be expected around m/z 485.2 (acyl portion) and other fragments of the CoA moiety. Specific transitions would need to be optimized by direct infusion of a synthesized standard if available.
-
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from hexanoate to this compound and its subsequent conversions.
Experimental Workflow for In Vitro Synthesis and Analysis
Caption: A typical experimental workflow for the in vitro synthesis and analysis of this compound.
Logical Relationship of Metabolic Regulation
References
Unveiling the Architect of Cannabinoids: A Technical Guide to the Identification of 3,5,7-trioxododecanoyl-CoA Synthase
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification and characterization of 3,5,7-trioxododecanoyl-CoA synthase. This enzyme is a critical component in the biosynthesis of cannabinoids. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the associated biochemical pathways and experimental workflows.
Introduction
This compound synthase, also known as olivetol (B132274) synthase (OLS) or tetraketide synthase (TKS), is a type III polyketide synthase (PKS) that plays a pivotal role in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] It catalyzes the initial step in the pathway, producing this compound from hexanoyl-CoA and three molecules of malonyl-CoA.[2][3] This intermediate is then cyclized by another enzyme, olivetolic acid cyclase (OAC), to form olivetolic acid, the precursor to a wide array of cannabinoids.[4][5][6] The identification and characterization of the gene encoding this synthase are crucial for understanding and potentially manipulating cannabinoid production for therapeutic and industrial applications.
Quantitative Data Summary
The enzymatic activity of this compound synthase has been characterized, providing valuable insights into its substrate specificity and catalytic efficiency. The following table summarizes the kinetic parameters of the enzyme with various substrates.
| Substrate | Michaelis Constant (KM) | Catalytic Rate Constant (kcat) | Reference |
| Hexanoyl-CoA | 60.8 µM | 2.96 min-1 | [7] |
| Butyryl-CoA | 88.9 µM | 0.719 min-1 | [7] |
| Isovaleryl-CoA | 99.1 µM | 0.585 min-1 | [7] |
Experimental Protocols
Gene Identification and Cloning
Objective: To isolate the cDNA sequence of the this compound synthase gene from Cannabis sativa.
Methodology:
-
RNA Isolation and cDNA Library Construction: Total RNA is extracted from the glandular trichomes of Cannabis sativa flowers, which are the primary sites of cannabinoid biosynthesis.[4][8] A cDNA library is then constructed from the purified mRNA.
-
Expressed Sequence Tag (EST) Sequencing: A large number of clones from the cDNA library are randomly sequenced to generate ESTs.[8]
-
Bioinformatic Analysis: The EST sequences are assembled into unigenes and compared against public databases using BLAST algorithms to identify sequences with homology to known polyketide synthases.
-
Full-Length cDNA Cloning: Based on the identified ESTs, gene-specific primers are designed and used to amplify the full-length cDNA sequence via Reverse Transcription PCR (RT-PCR) and Rapid Amplification of cDNA Ends (RACE).
-
Sequence Verification: The amplified cDNA is cloned into a suitable vector and sequenced to confirm its identity.
Recombinant Protein Expression and Purification
Objective: To produce a pure, active form of the this compound synthase for in vitro characterization.
Methodology:
-
Expression Vector Construction: The full-length coding sequence of the synthase gene is subcloned into an E. coli expression vector, often with a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
Enzyme Activity Assay
Objective: To determine the function and catalytic activity of the recombinant this compound synthase.
Methodology:
-
Reaction Mixture: The standard assay mixture contains the purified recombinant synthase, the starter substrate (hexanoyl-CoA), the extender substrate (malonyl-CoA), and a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.
-
Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products, such as this compound or its cyclized derivatives.[4][6]
Gene Expression Analysis
Objective: To determine the expression levels of the this compound synthase gene in different tissues of Cannabis sativa.
Methodology:
-
RNA Isolation: Total RNA is isolated from various plant tissues (e.g., leaves, flowers, roots, trichomes).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of the target gene are quantified using qRT-PCR with gene-specific primers and a reference gene for normalization.[4]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The identification and functional characterization of the this compound synthase gene are fundamental to advancing our understanding of cannabinoid biosynthesis. The protocols and data presented in this guide provide a solid foundation for researchers to explore this critical enzyme further. Such research will be instrumental in developing novel methods for the targeted production of specific cannabinoids with therapeutic potential.
References
- 1. Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. EC 2.3.1.206 [iubmb.qmul.ac.uk]
- 4. pnas.org [pnas.org]
- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3,5,7-Trioxododecanoyl-CoA
This technical guide provides a comprehensive overview of this compound, a key intermediate in the biosynthesis of cannabinoids. The document details its chemical structure, physicochemical properties, biological significance, and the enzymatic pathways governing its formation.
Chemical Structure and Properties
This compound is an oxo fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 3,5,7-trioxododecanoic acid. It is classified as a medium-chain fatty acyl-CoA.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,5,7-trioxododecanethioate | |
| Molecular Formula | C33H52N7O20P3S | |
| Molecular Weight | 991.8 g/mol | |
| ChEBI ID | CHEBI:67089 | |
| PubChem CID | 70678790 | |
| Synonyms | 3,5,7-trioxododecanoyl-coenzyme A, 3,5,7-trioxolauroyl-CoA, 3,5,7-trioxolauroyl-coenzyme A | [1] |
Physicochemical Properties
| Property | Value |
| Charge (at pH 7.3) | -4[2] |
| Exact Mass | 991.22006924 Da |
Biological Significance and Signaling Pathways
This compound is a crucial intermediate in the biosynthesis of cannabinoids, a class of compounds with significant pharmacological activity[3]. It serves as the product of the initial committed step in the cannabinoid biosynthetic pathway within the plant Cannabis sativa[4][5][6].
The synthesis of this polyketide is catalyzed by the enzyme this compound synthase, which sets the stage for the formation of the alkylresorcinolic acid core of cannabinoids[3][7].
Cannabinoid Biosynthesis Pathway
The formation of this compound is the first key step, followed by a cyclization reaction to produce olivetolic acid, the precursor to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHEBI:66957 [ebi.ac.uk]
- 3. uniprot.org [uniprot.org]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 6. EC 2.3.1.206 [iubmb.qmul.ac.uk]
- 7. Rhea - reaction knowledgebase [rhea-db.org]
The Crucial Link: A Technical Guide to the Biosynthesis of Olivetolic Acid from 3,5,7-Trioxododecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate biochemical relationship between 3,5,7-trioxododecanoyl-CoA and olivetolic acid, a cornerstone of cannabinoid biosynthesis. Olivetolic acid, a resorcylic acid, serves as the polyketide core for the vast array of cannabinoids produced in Cannabis sativa.[1] Its formation is a meticulously orchestrated two-step enzymatic process, starting with the linear polyketide intermediate, this compound. A thorough understanding of this pathway, the enzymes that catalyze it, and the experimental methodologies to study it are paramount for advancements in metabolic engineering and the development of novel therapeutics.
The Core Biosynthetic Pathway: From Linear Intermediate to Cyclized Core
The biosynthesis of olivetolic acid is initiated from the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as olivetolic acid synthase (OAS) , also referred to as tetraketide synthase (TKS) or this compound synthase.[1][2][3] This enzymatic step results in the formation of the linear tetraketide intermediate, this compound.[1][4]
The crucial cyclization of this linear intermediate is then carried out by a second enzyme, olivetolic acid cyclase (OAC) .[1][5] OAC catalyzes an intramolecular C2-C7 aldol (B89426) condensation of this compound, which leads to the formation of olivetolic acid, importantly, with the retention of the carboxylic acid group.[1][6] In the absence of OAC, the unstable this compound intermediate can spontaneously cyclize to form olivetol, the decarboxylated analogue of olivetolic acid.[1] Additionally, premature release and lactonization of polyketide intermediates can lead to the formation of byproducts such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL).[1]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in olivetolic acid biosynthesis.
Table 1: Kinetic Parameters of Cannabis sativa Olivetol Synthase (OLS/TKS)
| Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (s-1M-1) | Reference |
| Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 | [1] |
| Butyryl-CoA | - | - | 0.719 | - | [7] |
| Isovaleryl-CoA | - | - | 0.585 | - | [7] |
Table 2: In Vitro Olivetolic Acid Production
| System | Key Enzymes | Substrates | Product Titer | Reference |
| E. coli lysate | OLS, OAC | Hexanoyl-CoA, Malonyl-CoA | - | |
| Engineered E. coli | OLS, OAC, β-oxidation reversal modules | Glucose | 80 mg/L | [8][9] |
| Engineered S. cerevisiae | OLS, OAC | Hexanoate | 0.48 mg/L | |
| Engineered Y. lipolytica | OLS, OAC, PpIvaE, ACC1, etc. | Glucose, Hexanoic acid | 9.18 mg/L | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of olivetolic acid biosynthesis.
Recombinant Expression and Purification of OAS/TKS and OAC
This protocol describes the expression and purification of recombinant OAS/TKS and OAC from E. coli.[1]
1.1. Gene Cloning and Expression Vector Construction:
-
Synthesize codon-optimized genes for C. sativa OAS/TKS and OAC.
-
Clone the genes into a pET-based expression vector (e.g., pET-28a) with an N-terminal His6-tag for affinity purification.
1.2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.1 - 1 mM IPTG and incubate at 16-20°C for 16-20 hours.
1.3. Protein Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purity of the eluted protein by SDS-PAGE.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. eurekakit.com [eurekakit.com]
- 5. portal.ct.gov [portal.ct.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. uniprot.org [uniprot.org]
- 8. Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Metabolic Crossroads of a Polyketide: An In-depth Technical Guide to the Fate of 3,5,7-Trioxododecanoyl-CoA in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,7-Trioxododecanoyl-CoA is a linear polyketide intermediate that holds a pivotal position in the specialized metabolism of certain plants. Its metabolic fate, however, is narrowly understood, with the vast majority of current knowledge centered on its role as a committed precursor in the biosynthesis of cannabinoids in Cannabis sativa. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the known metabolic pathways involving this compound. It details its biosynthesis, its well-established cyclization into cannabinoid precursors, and explores potential, yet unconfirmed, metabolic routes in a broader botanical context. This guide also presents quantitative data on the key enzymes involved and outlines relevant experimental protocols for their study.
Biosynthesis of this compound
The formation of this compound is a classic example of a type III polyketide synthase (PKS) reaction. In plants, type III PKSs are relatively small homodimeric enzymes that catalyze the iterative condensation of malonyl-CoA units with a starter CoA-ester.[1][2]
The biosynthesis of this compound is best characterized in Cannabis sativa, where it is the first committed step in the cannabinoid pathway.[3][4][5] The reaction is catalyzed by the enzyme This compound synthase , also known as olivetol synthase (OLS) .[5] This enzyme utilizes one molecule of hexanoyl-CoA as a starter unit and condenses it with three molecules of malonyl-CoA as extender units.[3][5] The condensation reaction is accompanied by the decarboxylation of each malonyl-CoA molecule.[6]
The overall reaction is as follows:
Hexanoyl-CoA + 3 Malonyl-CoA → this compound + 3 CoA + 3 CO₂
The Primary Metabolic Fate: Cyclization to Olivetolic Acid in Cannabis sativa
In Cannabis sativa, the linear this compound molecule does not accumulate but is rapidly converted into a cyclic product.[5] This cyclization is a critical step that determines the core structure of the resulting secondary metabolites. The enzyme responsible for this transformation is olivetolic acid cyclase (OAC) .[3][4]
OAC catalyzes an intramolecular C2-C7 aldol (B89426) condensation of this compound to form olivetolic acid , a resorcinolic acid that serves as the precursor for a vast array of cannabinoids.[5][7] This cyclization reaction is a key branching point in plant polyketide metabolism, as linear polyketides can undergo different types of cyclization to produce a variety of chemical scaffolds.[8]
The reaction catalyzed by OAC is:
This compound → Olivetolic acid + CoA
dot
Caption: Biosynthetic pathway of this compound and its cyclization in Cannabis sativa.
Potential Alternative Metabolic Fates in Plants
While the cannabinoid pathway is the only documented fate for this compound, the versatility of polyketide metabolism in plants suggests other potential routes.[2][9] These remain speculative without direct experimental evidence.
-
Alternative Cyclizations: Linear polyketide intermediates can undergo different cyclization reactions, such as Claisen condensation, to produce a variety of aromatic compounds.[8] It is conceivable that in other plant species, or under different physiological conditions, this compound could be a substrate for other cyclase enzymes, leading to the formation of different polyketide-derived secondary metabolites.
-
Downstream Modifications: Linear or cyclized products derived from this compound could be subject to a range of enzymatic modifications, including glycosylation, methylation, hydroxylation, and oxidation.[10] These modifications are common in plant secondary metabolism and contribute to the vast diversity of natural products.[9]
-
Degradation: The catabolism of polyketides in plants is not well understood. However, it is likely that they are eventually broken down into smaller molecules that can be recycled into primary metabolism. The degradation of this compound could potentially proceed through a pathway analogous to fatty acid β-oxidation, where two-carbon units are sequentially removed.[11]
dot
Caption: Potential metabolic fates of this compound in plants.
Quantitative Data
Quantitative data on the enzymes involved in the metabolism of this compound is limited and primarily comes from studies on the enzymes from Cannabis sativa.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |
| This compound synthase (OLS) | Hexanoyl-CoA | 60.8 | 2.96 | [5] |
| This compound synthase (OLS) | Butyryl-CoA | 88.9 | 0.719 | [5] |
| This compound synthase (OLS) | Isovaleryl-CoA | 99.1 | 0.585 | [5] |
Experimental Protocols
dot
Caption: General experimental workflow for characterizing enzymes involved in polyketide metabolism.
Heterologous Expression and Purification of Enzymes
-
Gene Synthesis and Cloning: The coding sequences for this compound synthase and olivetolic acid cyclase can be synthesized and cloned into an appropriate expression vector (e.g., pET vectors for E. coli).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Enzyme Assays
-
Reaction Mixture: A typical assay mixture for this compound synthase would contain the purified enzyme, hexanoyl-CoA, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer at a specific pH and temperature. For olivetolic acid cyclase, the substrate would be this compound, which can be synthesized in situ by the synthase or chemically synthesized.
-
Reaction Incubation and Termination: The reaction is initiated by the addition of the enzyme and incubated for a defined period. The reaction is then terminated, typically by the addition of an acid.
-
Product Extraction: The reaction products are extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
Product Identification and Quantification
-
Chromatographic Separation: The extracted products are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a UV detector.
-
Mass Spectrometry: The identity of the products is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the mass spectra and retention times with authentic standards.[15]
Conclusion and Future Perspectives
The metabolic fate of this compound is a narrowly defined yet intriguing area of plant biochemistry. While its role in cannabinoid biosynthesis in Cannabis sativa is well-established, its potential involvement in other metabolic pathways in the vast plant kingdom remains an open question. Future research, leveraging genomics, transcriptomics, and metabolomics approaches, will be crucial to uncover novel enzymes that act on this polyketide intermediate and to elucidate its broader metabolic significance. A deeper understanding of the factors that control the cyclization and further modification of linear polyketides like this compound will not only expand our fundamental knowledge of plant secondary metabolism but also open up new avenues for the bioengineering of novel, high-value natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis of the cannabinoids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 10. Polyketide - Wikipedia [en.wikipedia.org]
- 11. Lipid - Wikipedia [en.wikipedia.org]
- 12. Structure-function analyses of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Methodological & Application
In Vitro Synthesis of 3,5,7-Trioxododecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,7-Trioxododecanoyl-CoA is a key polyketide intermediate in the biosynthesis of cannabinoids in Cannabis sativa. Its in vitro synthesis provides a valuable tool for studying the kinetics and mechanisms of the enzymes involved in the cannabinoid pathway, as well as for the chemoenzymatic synthesis of novel cannabinoid analogs for drug discovery and development. This document provides detailed application notes and experimental protocols for the in vitro synthesis of this compound using recombinant this compound synthase.
Introduction
Polyketides are a diverse class of natural products with a wide range of biological activities. The in vitro reconstitution of polyketide biosynthetic pathways offers a powerful platform for understanding their complex enzymatic machinery and for producing novel compounds. This compound is the product of the initial committed step in the cannabinoid biosynthetic pathway, catalyzed by the enzyme this compound synthase (EC 2.3.1.206), also known as olivetol (B132274) synthase (OLS) or tetraketide synthase (TKS). This enzyme catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. The resulting this compound is a linear polyketide that serves as the substrate for the subsequent cyclization reaction catalyzed by olivetolic acid cyclase (OAC) to form olivetolic acid, the central precursor to all major cannabinoids.[1][2][3]
The ability to synthesize this compound in a controlled in vitro environment is essential for:
-
Enzyme Characterization: Studying the kinetic parameters and substrate specificity of this compound synthase and downstream enzymes.
-
Drug Discovery: Generating novel cannabinoid analogs by feeding synthetic starter units to the enzymatic cascade.
-
Metabolic Engineering: Providing a standard for the development of microbial cell factories for cannabinoid production.
These application notes provide a comprehensive guide to the in vitro synthesis of this compound, including the expression and purification of the recombinant enzyme, detailed reaction protocols, and methods for product analysis.
Data Presentation
Table 1: Kinetic Parameters of Cannabis sativa this compound Synthase (Olivetol Synthase)
| Substrate | Km (μM) | kcat (min-1) | Source |
| Hexanoyl-CoA | 60.8 | 2.96 | [4] |
| Butyryl-CoA | 88.9 | 0.719 | [4] |
| Isovaleryl-CoA | 99.1 | 0.585 | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged this compound Synthase from E. coli
This protocol describes the expression of codon-optimized C. sativa this compound synthase (OLS) in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Gene Synthesis and Cloning:
- Synthesize the coding sequence for C. sativa OLS, codon-optimized for expression in E. coli.
- Clone the gene into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
2. Expression in E. coli:
- Transform E. coli BL21(DE3) cells with the expression plasmid.
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Incubate for 16-20 hours at 18°C with shaking.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Purification:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
- Elute the His-tagged OLS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
- Collect fractions and analyze by SDS-PAGE to assess purity.
- Pool fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- Store the purified enzyme at -80°C.
Protocol 2: In Vitro Synthesis of this compound
This protocol describes the enzymatic reaction for the synthesis of this compound.
1. Reaction Mixture:
- Prepare the following reaction mixture in a total volume of 100 µL:
- 100 mM HEPES buffer, pH 7.0
- 50 µM Hexanoyl-CoA (starter unit)
- 150 µM Malonyl-CoA (extender unit)
- 5 mM DTT
- 5 µg purified recombinant this compound synthase
2. Reaction Procedure:
- Combine all reaction components except for the enzyme in a microcentrifuge tube.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding the purified enzyme.
- Incubate the reaction at 30°C for 1 hour.
3. Reaction Quenching and Extraction:
- Stop the reaction by adding 20 µL of 20% (v/v) aqueous hydrochloric acid.
- Extract the products by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously.
- Centrifuge to separate the phases.
- Carefully transfer the upper organic phase to a new tube.
- Repeat the extraction twice.
- Pool the organic phases and evaporate to dryness under a stream of nitrogen.
Protocol 3: Analysis of this compound by HPLC-MS
This protocol provides a method for the identification and relative quantification of the synthesized this compound.
1. Sample Preparation:
- Resuspend the dried extract from Protocol 2 in 100 µL of methanol.
2. HPLC-MS Conditions:
- Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (LC-MS).
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound in both positive and negative ion modes. The presence of byproducts such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL) can also be monitored.[4]
Mandatory Visualization
Caption: Workflow for the in vitro synthesis of this compound.
Caption: Simplified cannabinoid biosynthesis pathway.
References
Application Notes for the Enzymatic Assay of 3,5,7-Trioxododecanoyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trioxododecanoyl-CoA synthase (TKS), also known as olivetol (B132274) synthase, is a type III polyketide synthase that catalyzes a key step in the biosynthesis of cannabinoids in Cannabis sativa.[1][2][3][4] This enzyme is responsible for the condensation of three molecules of malonyl-CoA with a hexanoyl-CoA starter unit to produce this compound, a precursor to olivetolic acid and subsequently to the vast array of cannabinoids.[1][5][6] The overall enzymatic reaction is as follows:
3 Malonyl-CoA + Hexanoyl-CoA → this compound + 3 CoA + 3 CO₂ [1][6]
Given its crucial role in the production of pharmacologically active compounds, the development of robust and reliable enzymatic assays for this compound synthase is of significant interest for researchers in natural product biosynthesis, enzyme kinetics, and for professionals in the drug development industry exploring the therapeutic potential of cannabinoids. These assays are essential for characterizing enzyme function, screening for inhibitors, and engineering novel biosynthetic pathways.
Data Presentation
The following table summarizes the kinetic parameters of this compound synthase with various substrates, providing a basis for comparative analysis and experimental design.
| Substrate | Kₘ (μM) | kcat (min⁻¹) | Source |
| Hexanoyl-CoA | 60.8 | 2.96 | [7] |
| Butyryl-CoA | 88.9 | 0.719 | [7] |
| Isovaleryl-CoA | 99.1 | 0.585 | [7] |
Experimental Protocols
Two primary methodologies are presented for assaying the enzymatic activity of this compound synthase: a continuous spectrophotometric assay and an endpoint HPLC-MS analysis.
Protocol 1: Continuous Spectrophotometric Assay using Dithiobisnitrobenzoic Acid (DTNB)
This protocol is adapted from assays for other CoA-releasing enzymes and relies on the detection of the free thiol group of Coenzyme A (CoA) produced during the reaction.[8][9] DTNB (Ellman's reagent) reacts with the sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials and Reagents:
-
Purified this compound synthase
-
Hexanoyl-CoA
-
Malonyl-CoA
-
Dithiobisnitrobenzoic acid (DTNB)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of DTNB in 100 mM potassium phosphate buffer, pH 7.5. Store protected from light.
-
Prepare stock solutions of hexanoyl-CoA and malonyl-CoA in water or a suitable buffer. Determine the exact concentration spectrophotometrically.
-
Prepare a reaction buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 0.1 mg/mL BSA.
-
-
Assay Setup:
-
The final reaction volume is typically 100-200 µL.
-
To each well of a 96-well microplate, add the following components to the final desired concentrations:
-
Reaction Buffer
-
DTNB (final concentration of 0.2 mM)
-
Hexanoyl-CoA (e.g., 50 µM final concentration)
-
Malonyl-CoA (e.g., 200 µM final concentration)
-
-
Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes to allow the components to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the purified this compound synthase to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA production. Remember to account for the path length of the solution in the microplate well.
-
Protocol 2: Endpoint HPLC-MS Analysis
This protocol allows for the direct detection and quantification of the reaction product, this compound. This method is highly specific and sensitive.
Materials and Reagents:
-
Purified this compound synthase
-
Hexanoyl-CoA
-
Malonyl-CoA
-
Potassium phosphate buffer (pH 7.5)
-
Quenching solution (e.g., ice-cold methanol (B129727) or a solution containing formic acid)
-
HPLC-MS system with a suitable C18 column
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube. The final volume can be adjusted as needed (e.g., 50-100 µL).
-
Combine the reaction buffer, hexanoyl-CoA, and malonyl-CoA at the desired concentrations.
-
Pre-incubate the mixture at the reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a fixed period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold quenching solution. This will precipitate the enzyme and halt the reaction.
-
Centrifuge the mixture at high speed to pellet the precipitated protein.
-
-
Sample Preparation and Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume onto the HPLC-MS system.
-
Separate the reaction components using a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Detect the product, this compound, using mass spectrometry. The expected mass can be calculated and used for selective ion monitoring.
-
-
Quantification:
-
Quantify the product by comparing the peak area to a standard curve generated with a synthesized or purified standard of this compound, if available. Alternatively, relative quantification can be performed.
-
Visualizations
Caption: The Cannabinoid Biosynthesis Pathway initiated by this compound synthase.
Caption: Workflow for the continuous spectrophotometric assay of this compound synthase.
References
- 1. File:Phytocannabinoid Biosynthesis in Cannabis Sativa L.png - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. EC 2.3.1.206 [iubmb.qmul.ac.uk]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of 3,5,7-Trioxododecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trioxododecanoyl-CoA is a key polyketide intermediate in the biosynthesis of cannabinoids in Cannabis sativa. It is synthesized from one molecule of hexanoyl-CoA and three molecules of malonyl-CoA by the enzyme this compound synthase, which is also known as olivetol (B132274) synthase. Subsequently, this compound is cyclized by olivetolic acid cyclase to form olivetolic acid, the direct precursor to the diverse array of cannabinoids. The accurate quantification of this compound is crucial for understanding and manipulating cannabinoid production for pharmaceutical and research purposes. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway
The biosynthesis of cannabinoids is a complex process originating from primary metabolites. The formation of this compound is a critical step in this pathway, leading to the production of olivetolic acid, which then combines with geranyl pyrophosphate to form cannabigerolic acid (CBGA), the "mother cannabinoid."
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Cannabis sativa Trichomes
Glandular trichomes are the primary sites of cannabinoid biosynthesis and are therefore the ideal tissue for analyzing this compound.
Materials:
-
Fresh or flash-frozen Cannabis sativa trichomes
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and 50 µl glacial acetic acid.
-
Petroleum ether
-
Saturated (NH4)2SO4
-
Methanol:Chloroform (2:1, v/v)
-
Liquid nitrogen
-
Microcentrifuge tubes (2 mL)
-
Polypropylene (B1209903) pestle
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of fresh (or 5 mg of lyophilized) trichomes into a 2 mL microcentrifuge tube and flash-freeze in liquid nitrogen.
-
Add 400 µL of ice-cold extraction buffer to the tube.
-
Homogenize the tissue using a polypropylene pestle while keeping the sample on ice.
-
To remove non-polar compounds, wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water.
-
Separate the phases by centrifugation at 100 x g for 1 minute and discard the upper organic phase.
-
To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.
-
Vortex the tube vigorously and let it stand at room temperature for 20 minutes to allow for phase separation.
-
Centrifuge at 21,000 x g for 2 minutes.
-
Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
Acyl-CoA molecules are known to exhibit characteristic fragmentation patterns, which can be exploited for their sensitive and specific detection using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions for this compound:
The exact mass of this compound is 991.22 g/mol . The precursor ion in positive mode will be [M+H]+ at m/z 992.2. The most common fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a product ion corresponding to adenosine (B11128) 3',5'-diphosphate at m/z 428.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 992.2 | 485.2 ([M+H-507]+) | 30-40 |
| This compound (Qualifier) | 992.2 | 428.0 | 40-50 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Table 1: Method Validation Parameters for Acyl-CoA Analysis (Exemplary)
| Parameter | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA |
| Linear Range (ng/mL) | 1 - 2000 | 1 - 2000 | 2 - 2500 |
| LOD (ng/mL) | 0.5 | 0.5 | 1.0 |
| LOQ (ng/mL) | 1.0 | 1.0 | 2.0 |
| Intra-day Precision (%RSD) | < 5% | < 6% | < 7% |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 10% |
| Accuracy (%) | 95 - 105 | 93 - 107 | 92 - 108 |
Data adapted from published methods for short-chain acyl-CoA analysis and should be determined experimentally for this compound.
Table 2: Typical Concentrations of Acyl-CoAs in Plant Tissues (Exemplary)
| Acyl-CoA | Tissue | Concentration (pmol/mg fresh weight) |
| Palmitoyl-CoA | Arabidopsis Leaves | 0.5 - 2.0 |
| Stearoyl-CoA | Arabidopsis Leaves | 0.2 - 1.0 |
| Oleoyl-CoA | Arabidopsis Leaves | 1.0 - 5.0 |
These values are for illustrative purposes and the concentration of this compound in Cannabis sativa trichomes needs to be experimentally determined.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the key components of the analysis.
Application Notes and Protocols for the Quantification of 3,5,7-Trioxododecanoyl-CoA in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of 3,5,7-Trioxododecanoyl-CoA in plant extracts, primarily focusing on its role in Cannabis sativa. The protocols outlined are based on established methodologies for acyl-CoA analysis, adapted for this specific intermediate in the cannabinoid biosynthesis pathway.
Introduction
This compound is a key polyketide intermediate in the biosynthesis of cannabinoids in Cannabis sativa.[1][2][3] It is synthesized by the enzyme this compound synthase, which catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.[4][5][6] This intermediate is then cyclized by olivetolic acid cyclase to form olivetolic acid, the precursor to a wide range of cannabinoids.[4][6][7][8] Given its central role as a precursor to pharmacologically active compounds, the ability to accurately quantify this compound is crucial for understanding and potentially manipulating cannabinoid production in plants.
Quantitative Data Summary
As of the latest literature review, there is no specific quantitative data available for the concentration of this compound in various plant species or under different experimental conditions. The table below is provided as a template for researchers to populate with their own experimental data.
| Plant Species | Tissue Type | Experimental Condition | This compound Concentration (pmol/g fresh weight) | Reference |
| Cannabis sativa | Trichomes | High cannabinoid production phase | Data to be determined | (Your Study) |
| Cannabis sativa | Leaves | High cannabinoid production phase | Data to be determined | (Your Study) |
| Cannabis sativa | Trichomes | Low cannabinoid production phase | Data to be determined | (Your Study) |
| Cannabis sativa | Leaves | Low cannabinoid production phase | Data to be determined | (Your Study) |
Signaling and Biosynthetic Pathways
The metabolic route leading to the formation and consumption of this compound is a biosynthetic pathway rather than a classical signaling cascade. The diagram below illustrates its position in the initial steps of cannabinoid synthesis.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 3. uniprot.org [uniprot.org]
- 4. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Detecting 3,5,7-Trioxododecanoyl-CoA in Yeast: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals working with engineered yeast strains, the ability to accurately detect and quantify specific polyketides is paramount. This application note provides detailed methodologies for the detection of 3,5,7-Trioxododecanoyl-CoA, a key intermediate in specialized metabolic pathways, within a Saccharomyces cerevisiae host system. The following protocols offer a comprehensive approach, from sample preparation to final analysis, designed to ensure reliable and reproducible results.
Introduction
Saccharomyces cerevisiae has emerged as a powerful and versatile host for the heterologous production of polyketides, a diverse class of natural products with a wide range of pharmaceutical applications. The biosynthesis of these complex molecules often involves novel intermediates, such as this compound. The detection and quantification of this specific acyl-CoA are critical for optimizing metabolic pathways, improving product titers, and understanding the engineered biological system. This document outlines the necessary protocols for the successful analysis of this compound in yeast.
Signaling Pathway and Experimental Workflow
The production of this compound in yeast typically involves the heterologous expression of a specific polyketide synthase, such as the this compound synthase. This enzyme utilizes endogenous yeast metabolites as precursors. The general metabolic context and the subsequent analytical workflow are depicted below.
Caption: Metabolic pathway for this compound production and subsequent analytical workflow.
Experimental Protocols
Yeast Cell Culture and Harvesting
Objective: To cultivate yeast cells expressing the target polyketide synthase and harvest them for analysis.
Materials:
-
S. cerevisiae strain engineered for this compound production
-
Appropriate selective media (e.g., YPD, SC-dropout)
-
Incubator shaker
-
Centrifuge and centrifuge tubes
Protocol:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective media.
-
Grow overnight at 30°C with shaking at 250 rpm.
-
Use the starter culture to inoculate a larger volume (e.g., 50 mL) of media to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking until the desired growth phase is reached (typically mid-log to stationary phase).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold sterile water.
-
Repeat the centrifugation and washing step.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.
Sample Preparation: Cell Lysis and Extraction
Objective: To efficiently lyse the yeast cells and extract the intracellular metabolites, including this compound.
Caption: Workflow for the extraction of this compound from yeast cells.
Materials:
-
Frozen yeast cell pellet
-
Acid-washed glass beads (0.5 mm diameter)
-
Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% acetic acid
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Bead beater/homogenizer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a 2 mL screw-cap microcentrifuge tube containing the frozen yeast pellet, add an equal volume of acid-washed glass beads.
-
Add 1 mL of ice-cold, acidified ethyl acetate.
-
Homogenize the mixture using a bead beater for 3 cycles of 30 seconds with 1 minute of cooling on ice in between cycles.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water solution.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined empirically with a standard. Predicted transitions are provided below. |
Predicted Mass Spectrometry Data:
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) (Predicted) |
| This compound | Calculated | Fragments of CoA, acyl chain |
Note: The exact mass and fragmentation pattern should be confirmed with an authentic standard of this compound if available. In its absence, identification can be based on accurate mass measurements and comparison to the fragmentation of similar acyl-CoA compounds.
Data Presentation and Interpretation
Quantitative data should be compiled to compare the production of this compound across different strains or culture conditions. A standard curve should be generated using a synthesized or commercially available standard to allow for absolute quantification.
Table 1: Example Data Table for Quantification of this compound
| Strain ID | Culture Condition | Titer (µg/L) | Standard Deviation |
| Strain A (WT) | YPD, 48h | Not Detected | N/A |
| Strain B (Eng.) | YPD, 48h | 150.2 | 12.5 |
| Strain C (Eng.) | SC-Ura, 48h | 210.8 | 18.3 |
Conclusion
The protocols outlined in this application note provide a robust framework for the detection and quantification of this compound in engineered Saccharomyces cerevisiae. Adherence to these detailed methodologies will enable researchers to obtain high-quality, reproducible data, which is essential for advancing research and development in the fields of metabolic engineering and drug discovery.
Troubleshooting & Optimization
Technical Support Center: 3,5,7-Trioxododecanoyl-CoA Enzymatic Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enzymatic synthesis of 3,5,7-Trioxododecanoyl-CoA. Below you will find troubleshooting advice, frequently asked questions, detailed protocols, and key data to help diagnose and resolve issues of low yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis significant?
A1: this compound is a key polyketide intermediate in the biosynthetic pathway of cannabinoids in plants like Cannabis sativa.[1][2][3] It is the direct precursor to olivetolic acid (OLA), a core building block for cannabinoids such as THC and CBD.[1][2] Efficiently synthesizing this molecule is a critical step for the chemoenzymatic or microbial production of natural and novel cannabinoids for pharmaceutical applications.[1]
Q2: What enzyme catalyzes the synthesis of this compound?
A2: The synthesis is catalyzed by This compound synthase (EC 2.3.1.206), a type III polyketide synthase.[4][5] This enzyme is also commonly referred to as olivetol synthase (OLS) .[6]
Q3: What are the necessary substrates for the reaction?
A3: The reaction involves the decarboxylative Claisen condensation of one "starter" molecule of hexanoyl-CoA with three "extender" molecules of malonyl-CoA .[2][4] The overall reaction is: hexanoyl-CoA + 3 malonyl-CoA → this compound + 3 CoA + 3 CO₂[4][5]
Q4: What is the function of olivetolic acid cyclase (OAC) and is it required?
A4: Olivetolic acid cyclase (OAC) is a separate enzyme that catalyzes the C2-C7 intramolecular aldol (B89426) condensation of this compound to form olivetolic acid.[1][2] While not required for the synthesis of this compound itself, its presence is highly recommended in coupled or in vivo reactions. OAC efficiently pulls the reaction forward by consuming the intermediate, preventing its hydrolysis or spontaneous cyclization into undesired byproducts like pentyl diacetic acid lactone (PDAL).[2]
Troubleshooting Guide for Low Yield
Question: My enzymatic synthesis of this compound is resulting in a low yield. What are the potential causes and how can I resolve them?
Low yield can stem from several factors related to substrates, enzyme activity, reaction conditions, or product instability. Use the following guide to diagnose the issue.
Substrate-Related Issues
-
Problem: Insufficient concentration or poor quality of precursor molecules (hexanoyl-CoA, malonyl-CoA). Precursor availability is often a major limiting factor, especially in microbial production systems.[2][7]
-
Troubleshooting Steps:
-
Verify Substrate Concentration: Use a calibrated spectrophotometer or HPLC to confirm the concentration of your stock solutions.
-
Check Substrate Quality: Ensure substrates have not degraded due to improper storage (e.g., repeated freeze-thaw cycles). Use fresh substrates if possible.
-
Optimize Substrate Ratio: While the stoichiometric ratio is 1:3 (hexanoyl-CoA:malonyl-CoA), empirically testing slightly different ratios may improve yield.
-
For in vivo systems (e.g., E. coli): Consider co-expression of auxiliary enzymes to boost the intracellular pools of hexanoyl-CoA and malonyl-CoA.[2]
-
Enzyme-Related Issues
-
Problem: The this compound synthase (OLS) enzyme may be inactive, unstable, or at a suboptimal concentration.
-
Troubleshooting Steps:
-
Confirm Enzyme Purity and Concentration: Verify the purity of your enzyme preparation using SDS-PAGE and confirm its concentration with a protein assay (e.g., Bradford or BCA).
-
Assess Enzyme Activity: If possible, run a small-scale, well-established control reaction to confirm the specific activity of your enzyme batch.
-
Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Optimize Enzyme Concentration: Titrate the amount of enzyme used in the reaction. Too little enzyme will result in a slow reaction rate, while too much can sometimes lead to inhibition or be wasteful.
-
Reaction Condition Issues
-
Problem: The reaction buffer or physical conditions (pH, temperature) are not optimal for enzyme function.
-
Troubleshooting Steps:
-
Optimize pH: Most synthases have an optimal pH range. Perform small-scale reactions across a pH range (e.g., 6.5 to 8.5) to find the optimum for your specific enzyme.
-
Optimize Temperature: Test a range of temperatures (e.g., 25°C to 37°C) to determine the ideal condition for enzyme activity without causing thermal denaturation.
-
Check for Inhibitors: Ensure your reaction buffer is free from common enzyme inhibitors. Some substances that can interfere with enzymatic assays include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[8]
-
Incubation Time: Analyze the reaction progress over time (time-course experiment) to ensure you are measuring at an appropriate endpoint, before the reaction plateaus or product degradation becomes significant.
-
Product Instability and Side Reactions
-
Problem: The product, this compound, is an unstable β-ketoacyl compound that can degrade or be converted into byproducts.
-
Troubleshooting Steps:
-
Minimize Reaction and Processing Time: Analyze samples as quickly as possible after the reaction is stopped.
-
Use a Coupled Reaction: The most effective strategy is to perform a coupled reaction by including olivetolic acid cyclase (OAC). OAC will convert the product to the more stable olivetolic acid, shifting the equilibrium toward product formation and preventing byproduct synthesis.[2]
-
Product Analysis: Use a sensitive and specific analytical method like HPLC or LC-MS to correctly identify and quantify the desired product versus potential byproducts like PDAL or HTAL.[2][9]
-
Data Presentation & Protocols
Quantitative Data
Table 1: Kinetic Parameters of C. sativa this compound Synthase (OLS)
| Substrate | Michaelis Constant (Kₘ) | Catalytic Rate (kcat) |
|---|---|---|
| Hexanoyl-CoA | 60.8 μM[6] | 2.96 min⁻¹[6] |
| Butyryl-CoA | 88.9 μM[6] | 0.719 min⁻¹[6] |
| Isovaleryl-CoA | 99.1 μM[6] | 0.585 min⁻¹[6] |
Table 2: Common Interfering Substances in Enzymatic Assays
| Substance | Typical Inhibitory Concentration |
|---|---|
| EDTA | >0.5 mM[8] |
| Ascorbic Acid | >0.2%[8] |
| SDS | >0.2%[8] |
| Sodium Azide | >0.2%[8] |
| Tween-20 | >1%[8] |
Experimental Protocols
Protocol 1: General In Vitro Synthesis of this compound
This protocol provides a starting point for a standard 100 µL in vitro reaction. Optimization is recommended.
-
Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate (B84403) buffer (or Tris-HCl) at the optimal pH (e.g., pH 7.5).
-
Thaw Reagents: Thaw enzyme (OLS), hexanoyl-CoA, and malonyl-CoA stocks on ice. Mix each solution gently but thoroughly before use.
-
Prepare Master Mix: On ice, prepare a master mix containing the buffer and substrates to ensure consistency across replicates. For a single 100 µL reaction, combine:
-
80 µL Reaction Buffer
-
5 µL of 2 mM hexanoyl-CoA stock (final concentration: 100 µM)
-
5 µL of 6 mM malonyl-CoA stock (final concentration: 300 µM)
-
-
Initiate Reaction: Add 10 µL of purified OLS enzyme (e.g., at a stock concentration of 1 mg/mL for a final concentration of 100 µg/mL) to the master mix. Mix gently by pipetting.
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Quench the reaction by adding an equal volume (100 µL) of an organic solvent like ethyl acetate (B1210297) or by adding a strong acid (e.g., 10 µL of 10% formic acid).
-
Analyze Products: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant for the presence of this compound using HPLC or LC-MS.
Protocol 2: HPLC-Based Product Analysis
-
Sample Preparation: Use the supernatant from the quenched reaction (Protocol 1, Step 7).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Run a linear gradient from ~20% B to 95% B over 20-30 minutes.
-
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 280 nm and 310 nm.
-
Quantification: Compare the peak area of the product to a standard curve generated from a purified standard of this compound or a related compound if a standard is not available.
Visual Guides
Caption: Biosynthetic pathway from precursors to olivetolic acid.
Caption: General workflow for in vitro enzymatic synthesis.
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. This compound | C33H52N7O20P3S | CID 70678790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
stability of 3,5,7-Trioxododecanoyl-CoA at different pH
Welcome to the technical support center for 3,5,7-Trioxododecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this polyketide intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
Q2: How should I prepare stock solutions of this compound?
A2: Due to the inherent instability of many acyl-CoA compounds in aqueous solutions, it is best practice to prepare fresh solutions immediately before use[3]. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic pH (e.g., pH 5-6) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of organic solvents for initial solubilization should be carefully considered based on downstream applications, as they may interfere with enzymatic assays.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are likely to be:
-
Hydrolysis of the thioester bond: This is a common reaction for all acyl-CoAs, yielding coenzyme A and 3,5,7-trioxododecanoic acid. This process is accelerated at neutral and alkaline pH.
-
Decarboxylation: The β-ketoacyl structure is prone to decarboxylation, especially under non-enzymatic conditions at neutral or slightly alkaline pH[2]. The presence of multiple ketone groups in this compound could make it particularly susceptible to complex cyclization and degradation reactions.
Q4: Can I monitor the degradation of this compound?
A4: Yes, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products, allowing for quantification of its stability over time under different conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions of the substrate immediately before each experiment. If using frozen stock, thaw quickly and keep on ice. Ensure the assay buffer pH is optimal for enzyme activity but also considers substrate stability (ideally pH 6-7). |
| Interfering substances in the sample preparation | Avoid using reagents containing sulfhydryl groups (e.g., DTT, β-mercaptoethanol) in your sample preparation, as they can interfere with some acyl-CoA assays[4]. |
| Incorrect storage of the compound | Store the lyophilized powder at -20°C or -80°C. For solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
Issue 2: Variability in Quantification Results
| Possible Cause | Troubleshooting Step |
| Sample degradation during extraction | Perform extraction procedures on ice or at 4°C to minimize enzymatic and chemical degradation. Use rapid extraction protocols with cold solvents[5][6]. |
| Matrix effects in LC-MS analysis | Incorporate a solid-phase extraction (SPE) step to clean up the sample and reduce matrix effects. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification[6]. |
| Inconsistent sample handling | Standardize all sample handling steps, from thawing and extraction to analysis, to ensure reproducibility. |
Data Presentation
Table 1: Inferred pH Stability of this compound Based on Analogous Compounds
| pH Range | Expected Stability | Rationale |
| < 6.0 | Relatively Stable | Thioester hydrolysis and decarboxylation of β-keto acids are generally slower at acidic pH. Malonyl-CoA shows stability at pH 6[2]. |
| 6.0 - 7.5 | Moderate Instability | Increased rate of thioester hydrolysis and potential for decarboxylation. Malonyl-CoA shows degradation at pH 7[2]. |
| > 7.5 | Highly Unstable | Base-catalyzed hydrolysis of the thioester bond and decarboxylation are significantly accelerated at alkaline pH[1]. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method for determining the stability of this compound at different pH values using HPLC or LC-MS.
1. Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-9)
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid)
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Prepare a stock solution of this compound in a slightly acidic, low-molarity buffer (e.g., 10 mM citrate, pH 5.5).
-
For each pH value to be tested, add a small aliquot of the stock solution to the respective buffer pre-incubated at a controlled temperature (e.g., 25°C or 37°C). The final concentration should be suitable for analytical detection.
-
Immediately after mixing (t=0), withdraw an aliquot and mix it with the cold quenching solution to stop the degradation.
-
Incubate the remaining solutions at the controlled temperature.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots and quench them as in step 3.
-
Analyze all quenched samples by HPLC or LC-MS to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound against time for each pH value to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
optimizing substrate concentration for 3,5,7-trioxododecanoyl-CoA synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate concentration in experiments involving 3,5,7-trioxododecanoyl-CoA synthase.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound synthase?
This compound synthase is a polyketide synthase that catalyzes the initial step in the biosynthesis of cannabinoids in the plant Cannabis sativa.[1][2][3] It is responsible for the production of this compound, a precursor to olivetolic acid, which is a key intermediate in the cannabinoid pathway.[4]
Q2: What are the primary substrates for this enzyme?
The enzyme utilizes two main substrates:
-
Starter unit: Hexanoyl-CoA is the preferred starter substrate, though the enzyme can also accept other acyl-CoAs with aliphatic side chains ranging from C4 to C8.[4]
-
Extender unit: Malonyl-CoA serves as the extender substrate, with three molecules being consumed in the reaction.[1][2][5]
Q3: What is the overall chemical reaction catalyzed by this compound synthase?
The reaction is as follows: 3 malonyl-CoA + hexanoyl-CoA ⇌ 3 CoA + this compound + 3 CO2[1][2][5]
Q4: What are common methods for assaying the activity of this enzyme?
Assaying polyketide synthase activity can be achieved through various methods, including:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the product, this compound, or a downstream product if coupled with a cyclase.[6]
-
Mass Spectrometry (MS): For sensitive detection and confirmation of the product's identity.[6]
-
Radiolabeling: Using a radiolabeled substrate, such as [14C]malonyl-CoA, and measuring the incorporation of radioactivity into the product.[6]
Troubleshooting Guide
Q1: Why am I observing low or no enzyme activity?
There are several potential reasons for low or no enzyme activity. Consider the following troubleshooting steps:
-
Incorrect Assay Conditions:
-
pH and Temperature: Ensure the pH and temperature of your assay buffer are optimal for the enzyme. While specific optimal conditions for this enzyme may need empirical determination, many enzyme assays perform well at room temperature (20-25°C).[7] Extreme pH or temperature can denature the enzyme.
-
Cofactors: Confirm the presence of any necessary cofactors. While this specific synthase may not require cofactors, it's a crucial aspect to verify for any enzyme assay.
-
-
Enzyme Storage and Handling:
-
Substrate Quality:
-
Degradation: Ensure that your malonyl-CoA and hexanoyl-CoA are not degraded. Prepare fresh solutions and store them appropriately.
-
-
Sample Preparation:
-
Interfering Substances: Your sample preparation may contain inhibitors such as EDTA, SDS, or high concentrations of certain detergents.[8]
-
Q2: My results are not reproducible. What could be the cause?
Lack of reproducibility can stem from several factors:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes.[8] Preparing a master mix for your reactions can help ensure consistency across samples.[8]
-
Inconsistent Incubation Times: Use a timer to ensure that all reactions are incubated for the exact same duration.
-
Temperature Fluctuations: Perform your assays in a temperature-controlled environment, such as a water bath or incubator, to avoid variations in reaction rates.[7]
-
Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation or contamination issues.
Q3: I suspect substrate inhibition. How can I confirm this?
Substrate inhibition occurs when very high concentrations of a substrate lead to a decrease in enzyme activity. To test for this:
-
Wide Substrate Concentration Range: Perform your enzyme assay with a very broad range of substrate concentrations, extending well beyond the suspected optimal concentration.
-
Data Analysis: If substrate inhibition is occurring, a plot of reaction velocity versus substrate concentration will show an initial increase in velocity followed by a decrease at higher concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Hexanoyl-CoA
This protocol aims to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the starter substrate, hexanoyl-CoA, while keeping the extender substrate, malonyl-CoA, at a saturating concentration.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of this compound synthase at a known concentration.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0). Ensure all solutions are brought to room temperature before use.[9]
-
Malonyl-CoA Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Hexanoyl-CoA Stock Solutions: Prepare a series of dilutions of hexanoyl-CoA to cover a range of concentrations (e.g., from 0.1 µM to 100 µM).
2. Assay Procedure:
-
Prepare a reaction master mix containing the assay buffer and a saturating concentration of malonyl-CoA (e.g., 10-20 times the expected Km).
-
In separate microcentrifuge tubes or a 96-well plate, add a fixed amount of the enzyme.
-
Add varying concentrations of hexanoyl-CoA to each tube/well.
-
Initiate the reaction by adding the master mix to each tube/well.
-
Incubate the reactions at a constant temperature for a fixed period (e.g., 10-30 minutes). Ensure you are measuring the initial velocity of the reaction.[10]
-
Stop the reaction (e.g., by adding a quenching agent like 10% formic acid).
-
Analyze the formation of the product using a suitable method (e.g., HPLC-MS).
3. Data Analysis:
-
Quantify the amount of product formed in each reaction.
-
Plot the initial reaction velocity (v) against the concentration of hexanoyl-CoA ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[11] A Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.[11]
Protocol 2: Determining the Optimal Concentration of Malonyl-CoA
This protocol is similar to the first, but here the concentration of malonyl-CoA is varied while hexanoyl-CoA is kept at a saturating concentration.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Hexanoyl-CoA Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Malonyl-CoA Stock Solutions: Prepare a series of dilutions of malonyl-CoA.
2. Assay Procedure:
-
Follow the assay procedure from Protocol 1, but use a saturating concentration of hexanoyl-CoA in the master mix and vary the concentration of malonyl-CoA.
3. Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the Km and Vmax for malonyl-CoA.
Data Presentation
Table 1: Data for Determining Optimal Hexanoyl-CoA Concentration
| [Hexanoyl-CoA] (µM) | Initial Velocity (v) (µM/min) |
| 0.1 | |
| 0.5 | |
| 1 | |
| 5 | |
| 10 | |
| 20 | |
| 50 | |
| 100 |
Table 2: Data for Determining Optimal Malonyl-CoA Concentration
| [Malonyl-CoA] (µM) | Initial Velocity (v) (µM/min) |
| 1 | |
| 5 | |
| 10 | |
| 20 | |
| 50 | |
| 100 | |
| 200 | |
| 500 |
Visualizations
Caption: Enzymatic reaction pathway of this compound synthase.
Caption: Experimental workflow for optimizing substrate concentration.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. EC 2.3.1.206 [iubmb.qmul.ac.uk]
- 3. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 4. uniprot.org [uniprot.org]
- 5. KEGG ENZYME: 2.3.1.206 [genome.jp]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: 3,5,7-Trioxododecanoyl-CoA
Welcome to the technical support center for 3,5,7-Trioxododecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this medium-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is an oxo fatty acyl-CoA. It is classified as a medium-chain fatty acyl-CoA and plays a role as a substrate for the enzyme this compound synthase, which is involved in the cannabinoid biosynthetic pathway in plants like Cannabis sativa.[1][2]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A: Yes, this can be expected. Like many long-chain fatty acyl-CoAs, this compound has limited solubility in purely aqueous solutions due to its long hydrocarbon chain.[3][4] Factors such as concentration, pH, and temperature can significantly impact its solubility.
Q3: What is the best way to store this compound?
A: For long-term storage, it is recommended to store this compound at -20°C to -80°C. For short-term storage, +4°C is acceptable. It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the molecule.
Q4: Can I sonicate my this compound solution to improve solubility?
A: Yes, sonication can be a useful technique to aid in the dissolution of fatty acyl-CoAs by breaking down aggregates and promoting the formation of micelles.[4] However, it is important to use a bath sonicator and keep the sample on ice to prevent degradation from excessive heat.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms after dissolving | The concentration of this compound is too high for the chosen solvent. | - Increase the volume of the solvent.- Add a co-solvent such as ethanol (B145695) or DMSO (ensure compatibility with downstream applications).- Gently warm the solution (e.g., to 37°C) and vortex. |
| Inconsistent experimental results | The compound may be degrading or not fully solubilized. | - Prepare fresh solutions for each experiment.- Ensure the pH of your buffer is appropriate (see protocol below).- Confirm complete dissolution visually before use. |
| Low enzymatic activity with this compound as a substrate | The substrate may not be fully available to the enzyme due to poor solubility or aggregation. | - Try adding a non-ionic detergent like Triton X-100 or CHAPS at a concentration below the critical micelle concentration.- Optimize the buffer conditions (pH, ionic strength) for both enzyme activity and substrate solubility. |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
This protocol provides a general method for solubilizing this compound for use in enzymatic assays or other experiments.
Materials:
-
This compound
-
Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Co-solvent (e.g., ethanol or DMSO)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the vial of this compound to warm to room temperature.
-
To prepare a stock solution, first add a small amount of a co-solvent like ethanol or DMSO to the dry powder to wet it.
-
Add the aqueous buffer to the desired final concentration. It is recommended to start with a more concentrated stock solution that can be diluted later.
-
Vortex the solution for 1-2 minutes.
-
If the solution is not clear, place it in a bath sonicator on ice and sonicate for 5-10 minutes, or until the solution clarifies.
-
Visually inspect the solution for any particulate matter before use.
Protocol 2: pH Adjustment for Improved Solubility
Adjusting the pH of the buffer can improve the solubility of fatty acyl-CoAs.
Materials:
-
This compound solution
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
Procedure:
-
Prepare a suspension of this compound in your desired buffer.
-
While gently stirring, monitor the pH of the solution.
-
Slowly add small increments of 0.1 M NaOH to increase the pH. Many acyl-CoAs are more soluble at a slightly alkaline pH.
-
Continue to add base until the compound dissolves. Be mindful of the pH tolerance of your experimental system.
-
Conversely, for some applications, a slightly acidic pH may be required. Use 0.1 M HCl to adjust the pH downwards if necessary.
Visualizations
Caption: A workflow for the solubilization of this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
Technical Support Center: 3,5,7-Trioxododecanoyl-CoA Synthase
Welcome to the technical support center for researchers working with 3,5,7-trioxododecanoyl-CoA synthase (TKS). This guide provides troubleshooting advice and answers to frequently asked questions related to the experimental study of this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what is its primary function?
A1: this compound synthase (EC 2.3.1.206), also known as olivetol (B132274) synthase, is a polyketide synthase.[1] It catalyzes the initial and committed step in the biosynthetic pathway of cannabinoids in the plant Cannabis sativa.[1][2] The enzyme synthesizes this compound by catalyzing the condensation of three molecules of malonyl-CoA with one molecule of hexanoyl-CoA.[1]
Q2: I am observing low or no activity in my this compound synthase assay. What are the possible causes and solutions?
A2: Low or no enzymatic activity can stem from several factors. A primary reason could be the integrity of the enzyme itself. Ensure that the enzyme has been stored correctly, typically at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. The stability and quality of the substrates, malonyl-CoA and hexanoyl-CoA, are also critical. These substrates can hydrolyze over time, so using fresh preparations is recommended. Additionally, verify that the assay buffer conditions, such as pH and temperature, are optimal for the enzyme's activity.
Q3: My experimental results show high variability between replicates. How can I improve the consistency of my assays?
A3: High variability in enzyme assays often originates from inconsistent liquid handling, especially when working with small volumes. It is crucial to ensure accurate and consistent pipetting of all reagents. Thoroughly mixing the reaction components is also important to ensure a homogenous reaction mixture. If you are using a microplate reader, be mindful of the "edge effect," where wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells or fill them with water or buffer.
Q4: Are there any known specific inhibitors for this compound synthase?
A4: Currently, there is a lack of specific inhibitors reported in the scientific literature for this compound synthase. However, general inhibitors of other synthases, such as beta-lactones which are known to inhibit 3-hydroxy-3-methylglutaryl-CoA synthase, could be explored.[3] The development of specific inhibitors would likely require a dedicated screening effort.
Q5: What are some suitable methods for assaying the activity of this compound synthase?
A5: A common method for assaying synthase activity is to monitor the consumption of substrates or the formation of products. For this compound synthase, a spectrophotometric assay can be employed to detect the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured at 412 nm.[4][5] Alternatively, chromatographic methods such as HPLC can be used to separate and quantify the product, this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Degraded enzyme | Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. |
| Degraded substrates (malonyl-CoA, hexanoyl-CoA) | Prepare fresh substrate solutions before each experiment. | |
| Suboptimal assay conditions | Verify and optimize the pH, temperature, and buffer composition of the assay. | |
| High Variability Between Replicates | Inaccurate pipetting | Calibrate pipettes regularly and ensure consistent pipetting technique. |
| Inhomogeneous reaction mixture | Gently vortex or mix all reaction components thoroughly before incubation. | |
| "Edge effect" in microplates | Avoid using the outer wells of the microplate or fill them with a blank solution. | |
| Difficulty in Detecting Product | Low product yield | Increase the incubation time or enzyme concentration. |
| Insensitive detection method | Consider a more sensitive detection method, such as mass spectrometry. |
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound synthase with various substrates.
| Substrate | kcat (min⁻¹) |
| Hexanoyl-CoA | 2.96[6] |
| Butyryl-CoA | 0.719[6] |
| Isovaleryl-CoA | 0.585[6] |
Experimental Protocols
Protocol 1: Enzyme Activity Assay using DTNB
This protocol describes a spectrophotometric assay to measure the activity of this compound synthase by quantifying the release of Coenzyme A (CoA).
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), malonyl-CoA, and hexanoyl-CoA at their desired final concentrations.
-
Initiate the reaction: Add the this compound synthase to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding a quenching solution, such as 10% SDS.
-
Color development: Add DTNB solution to the reaction mixture. The free thiol group of the released CoA will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Measure absorbance: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Calculate activity: The enzyme activity can be calculated from the amount of TNB formed, using its molar extinction coefficient.
Protocol 2: High-Throughput Screening for Inhibitors
This protocol outlines a general workflow for screening a compound library for potential inhibitors of this compound synthase.
-
Prepare assay plates: In a 384-well microplate, add the assay buffer and the test compounds from a chemical library to individual wells. Include appropriate controls (no enzyme, no inhibitor).
-
Add enzyme and substrates: Add the this compound synthase and its substrates (malonyl-CoA and hexanoyl-CoA) to all wells.
-
Incubate: Incubate the plate at the optimal temperature for a predetermined time.
-
Detect activity: Use a suitable detection method, such as the DTNB assay described above, to measure the enzyme activity in each well.
-
Identify hits: Wells showing a significant reduction in enzyme activity compared to the controls are considered "hits" and contain potential inhibitors.
-
Validate hits: The identified hits should be further validated through dose-response experiments to determine their potency (e.g., IC50 value).
Visualizations
Caption: Reaction catalyzed by this compound synthase.
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Workflow for inhibitor screening and validation.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. This compound synthase(EC 2.3.1.206) - Creative Enzymes [creative-enzymes.com]
- 3. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
Validation & Comparative
Validating the Structure of 3,5,7-Trioxododecanoyl-CoA: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of complex molecules like 3,5,7-Trioxododecanoyl-CoA is a critical step in understanding and manipulating biosynthetic pathways. This guide provides a comparative overview of the validation of the this compound structure, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by alternative analytical methods. While specific experimental NMR data for this exact molecule is not publicly available, this guide presents the experimental protocols and data presentation formats that would be employed in its structural validation, based on established methodologies for similar polyketide intermediates.
Comparison of Structural Validation Methods
The structural confirmation of this compound, a key intermediate in cannabinoid biosynthesis, relies on a combination of spectroscopic techniques.[1][2] NMR spectroscopy is a cornerstone for detailed structural analysis, while mass spectrometry provides crucial information about molecular weight and fragmentation patterns. Infrared spectroscopy can confirm the presence of specific functional groups.
| Analytical Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample purity and quantity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | High sensitivity, suitable for complex mixtures (with LC-MS). | Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast and simple. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute configuration and solid-state conformation. | Provides the most definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
NMR Spectroscopy for Structural Validation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. A suite of 1D and 2D NMR experiments would be necessary to fully characterize its structure.
Hypothetical NMR Data for this compound
The following tables represent the type of data that would be collected from 1D and 2D NMR experiments to validate the structure of this compound.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.6 (s) | s | - | 2H |
| H-4 | 3.5 (s) | s | - | 2H |
| H-6 | 3.7 (s) | s | - | 2H |
| H-8 | 2.5 (t) | t | 7.5 | 2H |
| H-9 | 1.6 (sext) | sext | 7.5 | 2H |
| H-10 | 1.3 (sext) | sext | 7.5 | 2H |
| H-11 | 0.9 (t) | t | 7.5 | 3H |
| CoA Protons | Various | Various | Various | - |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 202.5 (Thioester C=O) |
| C-2 | 50.1 |
| C-3 | 205.3 (Ketone C=O) |
| C-4 | 49.8 |
| C-5 | 206.1 (Ketone C=O) |
| C-6 | 48.7 |
| C-7 | 208.9 (Ketone C=O) |
| C-8 | 42.3 |
| C-9 | 28.5 |
| C-10 | 22.1 |
| C-11 | 13.9 |
| CoA Carbons | Various |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: To identify proton chemical shifts, multiplicities, and integrations.
-
¹³C NMR: To identify carbon chemical shifts.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations through bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI). Acquire data in both positive and negative ion modes.
-
Full Scan MS: To determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Tandem MS (MS/MS): To induce fragmentation and analyze the resulting fragment ions, providing structural information.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
References
The Analytical Lens on Polyketide Biosynthesis: A Comparative Guide to Characterizing 3,5,7-Trioxododecanoyl-CoA
For researchers, scientists, and drug development professionals, the precise characterization of polyketide intermediates is paramount for understanding and engineering novel therapeutics. This guide provides a comparative analysis of mass spectrometry-based fragmentation of 3,5,7-Trioxododecanoyl-CoA, a key intermediate in polyketide biosynthesis, and discusses alternative analytical approaches.
Polyketides represent a vast and structurally diverse class of natural products, many of which are potent therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[1] The biosynthesis of these molecules is orchestrated by polyketide synthases (PKSs), large enzyme complexes that iteratively condense simple acyl-CoA precursors.[1][2] Understanding the structure of intermediates like this compound is crucial for elucidating biosynthetic pathways and for the rational design of new bioactive compounds. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for the sensitive and specific analysis of these transient molecules.[3][4][5]
Mass Spectrometry Fragmentation of this compound
Upon collision-induced dissociation (CID) in a mass spectrometer, this compound is expected to yield characteristic fragment ions. The most prominent fragmentation events involve the coenzyme A portion, leading to a neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety, and the appearance of a diagnostic fragment ion at m/z 428, representing the adenosine 3',5'-diphosphate.[6][7][8]
The 3,5,7-trioxododecanoyl portion of the molecule is anticipated to undergo sequential losses of water (H₂O) and carbon monoxide (CO), which is a common fragmentation pattern for polyketides and other carbonyl-containing compounds.[9][10][11] The presence of multiple keto groups makes the molecule susceptible to these neutral losses, providing structural information about the polyketide chain.
Comparison of Analytical Techniques
While mass spectrometry is the dominant technique for analyzing polyketide intermediates, other methods can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and specificity, provides structural information, suitable for complex mixtures.[4][5] | Requires ionization, fragmentation can sometimes be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, not ideal for complex mixtures.[12] |
| Chemoenzymatic Synthesis and Analysis | Enzymatic synthesis of the target molecule followed by analysis using various techniques (e.g., HPLC, NMR). | Allows for the production of authentic standards for comparison, can confirm stereochemistry.[12] | Can be labor-intensive, requires purified enzymes. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To identify and structurally characterize this compound from a biological extract.
Methodology:
-
Sample Preparation: Biological samples (e.g., bacterial or fungal cultures) are quenched and extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol) to isolate the polyketides. The extract is then concentrated and reconstituted in a solvent compatible with the LC system.[4]
-
Liquid Chromatography (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is typically run from a low to a high percentage of Solvent B over a period of 20-30 minutes to separate the components of the mixture.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The mass spectrometer is operated in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): A precursor ion scan is performed to identify the molecular ion of this compound. Subsequently, a product ion scan is performed on the selected precursor ion to generate a fragmentation spectrum. The collision energy is optimized to produce a rich fragmentation pattern.
-
Data Analysis: The resulting mass spectra are analyzed to identify the characteristic fragment ions and neutral losses associated with this compound.
References
- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 2. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Polyketide and Nonribosomal Peptide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04174G [pubs.rsc.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to the Substrate Specificity of 3,5,7-Trioxododecanoyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of 3,5,7-trioxododecanoyl-CoA synthase (TKS) with other relevant Type III polyketide synthases (PKSs). TKS, also known as olivetol (B132274) synthase, is a key enzyme in the biosynthesis of cannabinoids in Cannabis sativa.[1][2][3] It catalyzes the initial step, a decarboxylative condensation of a starter acyl-CoA with three molecules of malonyl-CoA to produce this compound.[1][2] Understanding the substrate flexibility of TKS and comparing it to other PKSs is crucial for metabolic engineering efforts aimed at producing novel cannabinoids and other polyketides with potential therapeutic applications.
Performance Comparison: Substrate Utilization and Kinetic Parameters
This compound synthase exhibits a preference for a hexanoyl-CoA starter unit, but can also accept other short- to medium-chain acyl-CoAs.[4] This flexibility is a key characteristic of many Type III PKSs, which allows for the generation of a diverse array of natural products. For a direct comparison, we have compiled the available kinetic data for TKS and two other well-characterized Type III PKSs: chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS). CHS is a key enzyme in flavonoid biosynthesis, while STS is responsible for the production of stilbenoids, a class of phytoalexins.
| Enzyme | Starter Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product(s) |
| This compound Synthase (TKS) | Hexanoyl-CoA | N/A | 2.96[4] | N/A | This compound |
| Butyryl-CoA | N/A | 0.719[4] | N/A | 3,5,7-Trioxodecanoyl-CoA analogue | |
| Isovaleryl-CoA | N/A | 0.585[4] | N/A | 3,5,7-Trioxodecanoyl-CoA analogue | |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | ~2-10 | ~1.5-2.5 | ~4 x 10⁵ | Naringenin chalcone |
| Cinnamoyl-CoA | ~5-20 | ~0.5-1.5 | ~1 x 10⁵ | Pinosylvin precursor | |
| Hexanoyl-CoA | High | Low | Low | α-Pyrones | |
| Stilbene Synthase (STS) | p-Coumaroyl-CoA | ~10-30 | ~0.1-0.5 | ~2 x 10⁴ | Resveratrol |
| Cinnamoyl-CoA | ~20-50 | ~0.05-0.2 | ~5 x 10³ | Pinosylvin |
Experimental Protocols
A detailed methodology for determining the substrate specificity of a Type III polyketide synthase like TKS is provided below. This protocol is a composite based on established methods for in vitro characterization of PKS enzymes.
In Vitro Assay for Substrate Specificity of this compound Synthase
1. Enzyme Preparation:
-
Clone the gene encoding this compound synthase into a suitable expression vector (e.g., pET vector series for E. coli expression).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 5% glycerol, and 1 mM dithiothreitol (B142953) (DTT)).
-
Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
The standard reaction mixture (total volume of 100 µL) should contain:
- Purified this compound synthase (1-5 µg)
- Malonyl-CoA (extender substrate, 100-200 µM)
- Varying concentrations of the starter acyl-CoA substrate (e.g., hexanoyl-CoA, butyryl-CoA, octanoyl-CoA, etc.) to be tested (typically ranging from 1 µM to 200 µM).
- [Optional] A reducing agent like DTT (1 mM).
3. Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate the reaction at an optimal temperature (typically 25-37 °C) for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding an acidic solution (e.g., 10 µL of 20% HCl or 10% acetic acid).
-
Extract the polyketide products from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) by vigorous vortexing.
-
Centrifuge to separate the phases and carefully collect the organic layer.
-
Repeat the extraction process to ensure complete recovery of the products.
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen or in a vacuum concentrator.
5. Product Analysis and Quantification:
-
Resuspend the dried product extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector or a mass spectrometer (LC-MS).
-
Identify the products by comparing their retention times and mass spectra with authentic standards, if available.
-
Quantify the amount of product formed by integrating the peak areas from the HPLC chromatogram and using a standard curve of a known compound.
6. Kinetic Parameter Determination:
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the starter acyl-CoA substrate while keeping the malonyl-CoA concentration saturating.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
Visualizations
Signaling Pathway
References
comparison of different acyl-CoA substrates for olivetol synthase.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different acyl-CoA substrates for olivetol (B132274) synthase (OLS), a key enzyme in the biosynthesis of cannabinoids and other polyketides. Understanding the substrate specificity of OLS is crucial for the development of novel therapeutic agents and for the biotechnological production of cannabinoids. This document summarizes quantitative data on enzyme kinetics, outlines detailed experimental protocols, and provides visualizations of the enzymatic pathway.
Performance Comparison of Acyl-CoA Substrates
Olivetol synthase, a type III polyketide synthase, catalyzes the initial step in olivetolic acid biosynthesis by condensing a starter acyl-CoA unit with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1] This intermediate then undergoes cyclization to yield olivetol. While hexanoyl-CoA is the preferred natural substrate for the production of olivetolic acid, the precursor to the most abundant cannabinoids, research has shown that OLS exhibits a degree of substrate promiscuity, accepting other short- to medium-chain fatty acyl-CoAs.[2]
The efficiency of olivetol synthase with various acyl-CoA substrates can be compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.
| Acyl-CoA Substrate | Chain Length | Km (µM) | kcat (min-1) | Relative Activity (%) | Product(s) |
| Butyryl-CoA | C4 | N/A | N/A | ~80 | Divarinol, Triketide Pyrone |
| Hexanoyl-CoA | C6 | 102 | 1.88 | 100 | Olivetol, Triketide & Tetraketide Pyrones |
| Isovaleryl-CoA | C5 (branched) | N/A | N/A | ~20 | Triketide Pyrone |
| Octanoyl-CoA | C8 | N/A | N/A | ~5 | Triketide Pyrone |
Note: N/A indicates that specific kinetic data was not available in the reviewed literature. Relative activity is based on product formation compared to hexanoyl-CoA.
The data indicates that while olivetol synthase can utilize various acyl-CoA substrates, its highest activity is observed with its natural substrate, hexanoyl-CoA. Butyryl-CoA is also a relatively good substrate, leading to the formation of divarinol, a precursor to the varin series of cannabinoids. The enzyme shows significantly lower activity with the branched-chain isovaleryl-CoA and the longer-chain octanoyl-CoA, primarily producing pyrone byproducts rather than the corresponding resorcinolic acids. This suggests that the active site of olivetol synthase is structurally optimized for a six-carbon linear acyl chain.
Experimental Protocols
The following protocols describe the key experiments for comparing the performance of different acyl-CoA substrates with olivetol synthase.
Expression and Purification of Recombinant Olivetol Synthase
Objective: To produce and purify recombinant olivetol synthase for in vitro enzyme assays.
Methodology:
-
Gene Cloning and Expression: The coding sequence for Cannabis sativa olivetol synthase is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., N-terminal His6-tag).
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at mid-log phase (OD600 of 0.6-0.8) and the culture is incubated at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors), and lysed by sonication on ice.
-
Affinity Purification: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged olivetol synthase is then eluted with a buffer containing a high concentration of imidazole.
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein concentration and purity are determined by Bradford assay and SDS-PAGE, respectively.
In Vitro Olivetol Synthase Enzyme Assay
Objective: To determine the enzymatic activity of olivetol synthase with different acyl-CoA substrates.
Methodology:
-
Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
1 mM DTT
-
200 µM Malonyl-CoA
-
100 µM of the respective Acyl-CoA substrate (e.g., hexanoyl-CoA, butyryl-CoA)
-
5 µg of purified Olivetol Synthase
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1 hour.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The products are extracted twice with 200 µL of ethyl acetate. The organic phases are combined and evaporated to dryness.
-
Sample Analysis: The dried residue is redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by LC-MS for product identification and quantification.
Kinetic Analysis
Objective: To determine the Km and kcat values of olivetol synthase for different acyl-CoA substrates.
Methodology:
-
Varying Substrate Concentrations: Enzyme assays are performed as described above, but the concentration of the acyl-CoA substrate is varied over a range (e.g., 5 µM to 200 µM) while keeping the concentration of malonyl-CoA constant and saturating.
-
Initial Velocity Measurement: The initial reaction velocities (v0) are determined by measuring product formation at several early time points to ensure linearity.
-
Data Analysis: The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The kcat value is calculated from the Vmax and the enzyme concentration used in the assay.
Visualizations
The following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic reaction of olivetol synthase.
Caption: Experimental workflow for substrate comparison.
References
A Comparative Kinetic Analysis of 3,5,7-Trioxododecanoyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative kinetic analysis of 3,5,7-trioxododecanoyl-CoA synthase (TKS), a key enzyme in the cannabinoid biosynthetic pathway. Its performance is compared with other relevant Type III polyketide synthases (PKSs), supported by experimental data to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
This compound synthase (EC 2.3.1.206), also known as olivetol (B132274) synthase, is a Type III polyketide synthase that catalyzes the initial step in the biosynthesis of cannabinoids in Cannabis sativa.[1][2][3][4] This enzyme facilitates the condensation of three molecules of malonyl-CoA with a hexanoyl-CoA starter unit to produce this compound, a precursor to olivetolic acid and subsequently the vast array of cannabinoids.[1][2][4] Understanding the kinetic properties of this enzyme is crucial for metabolic engineering efforts aimed at producing specific cannabinoids and for the development of novel therapeutics. This guide compares the kinetic parameters of TKS with other well-characterized Type III PKSs, providing insights into their substrate specificities and catalytic efficiencies.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for this compound synthase and other representative Type III polyketide synthases.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound Synthase | Cannabis sativa | Hexanoyl-CoA | 60.8 | 2.96 | 811 | [5] |
| Butyryl-CoA | 88.9 | 0.719 | 135 | [5] | ||
| Isovaleryl-CoA | 99.1 | 0.585 | 98 | [5] | ||
| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.8 | 1.9 | 17,600 | |
| Acridone Synthase (ACS) | Ruta graveolens | N-Methylanthraniloyl-CoA | 4.1 | 1.3 | 5,300 | [6] |
| Quinolone Synthase (QNS) | Aegle marmelos | N-Methylanthraniloyl-CoA | - | - | - | [6] |
| 1,3,6,8-Tetrahydroxynaphthalene Synthase (THNS) | Streptomyces coelicolor | Malonyl-CoA | 3.58 | 0.48 | - |
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a combination of techniques, including spectrophotometric assays and high-performance liquid chromatography (HPLC). Below is a generalized experimental protocol for the kinetic analysis of a Type III polyketide synthase like this compound synthase.
General Protocol for Kinetic Analysis of Type III PKSs
1. Enzyme Expression and Purification:
-
The gene encoding the Type III PKS is cloned into an appropriate expression vector (e.g., pET vector series) and transformed into a suitable host, typically E. coli BL21(DE3).
-
The expression of the recombinant protein is induced, and the cells are harvested and lysed.
-
The enzyme is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. Enzyme Assay:
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), the purified enzyme, the starter CoA substrate (e.g., hexanoyl-CoA), and the extender substrate, [2-¹⁴C]malonyl-CoA.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then terminated by the addition of an acid (e.g., 20% acetic acid).
-
Product Extraction: The polyketide products are extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Product Analysis: The extracted products are analyzed and quantified. Thin-layer chromatography (TLC) followed by autoradiography can be used for initial product visualization. For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS) is employed.
3. Determination of Kinetic Parameters:
-
To determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), the initial reaction velocities are measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software.
-
The catalytic efficiency (k_cat/K_m) is calculated from the determined k_cat and K_m values.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach for the kinetic analysis of this compound synthase, the following diagrams are provided.
Caption: Cannabinoid Biosynthesis Pathway.
Caption: Experimental Workflow for Kinetic Analysis.
References
evolutionary analysis of 3,5,7-trioxododecanoyl-CoA synthase
An Evolutionary Analysis of 3,5,7-Trioxododecanoyl-CoA Synthase: A Comparative Guide
Introduction
This compound synthase, also known as olivetol (B132274) synthase (OLS) or tetraketide synthase (TKS), is a type III polyketide synthase (PKS) that plays a pivotal role in the biosynthesis of cannabinoids in Cannabis sativa.[1][2][3] This enzyme catalyzes the initial step in the pathway, the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form this compound.[1] This intermediate is then further processed by another enzyme, olivetolic acid cyclase (OAC), to produce olivetolic acid, the core scaffold of cannabinoids.[4][5]
Type III PKSs are a large and diverse family of enzymes found in plants, fungi, and bacteria, responsible for the production of a wide array of natural products.[6][7] They are characterized by their relatively simple homodimeric structure and their iterative use of a single active site to catalyze the condensation of acyl-CoA substrates. This comparative guide provides an , comparing its performance with other well-characterized type III PKSs, namely chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS).
Performance Comparison
The catalytic efficiency and substrate specificity of this compound synthase are compared with that of chalcone synthase and stilbene synthase. While this compound synthase utilizes a fatty acyl-CoA (hexanoyl-CoA) as a starter unit, CHS and STS typically use a phenylpropanoid-CoA ester (p-coumaroyl-CoA). This difference in substrate preference is a key aspect of their functional divergence.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| This compound Synthase | Cannabis sativa | Hexanoyl-CoA | 60.8 | 2.96 | [8] |
| Butyryl-CoA | 88.9 | 0.719 | [8] | ||
| Isovaleryl-CoA | 99.1 | 0.585 | [8] | ||
| Octanoyl-CoA | 81.7 | - | [8] | ||
| Chalcone Synthase | Medicago sativa | p-Coumaroyl-CoA | 1.8 | - | |
| Caffeoyl-CoA | 2.2 | - | |||
| Stilbene Synthase | Vitis vinifera | p-Coumaroyl-CoA | 30 | - | |
| Cinnamoyl-CoA | 10 | - |
Table 1: Comparison of Kinetic Parameters of Type III Polyketide Synthases. This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound synthase, chalcone synthase, and stilbene synthase with their respective preferred substrates.
Signaling Pathway and Experimental Workflows
Cannabinoid Biosynthesis Pathway
The biosynthesis of cannabinoids in Cannabis sativa is a multi-step process initiated by this compound synthase. The following diagram illustrates the core enzymatic reactions leading to the production of major cannabinoids.
Figure 1: Cannabinoid Biosynthesis Pathway. This diagram illustrates the enzymatic steps starting from the precursors hexanoyl-CoA and malonyl-CoA to the formation of the key cannabinoid precursors, THCA and CBDA.
Experimental Workflow for Evolutionary Analysis
The evolutionary analysis of enzymes like this compound synthase typically involves a series of computational and experimental steps. The following diagram outlines a general workflow for such an analysis.
Figure 2: Experimental Workflow for Enzyme Evolutionary Analysis. A generalized workflow for the evolutionary analysis of an enzyme, from sequence retrieval to functional characterization.
Experimental Protocols
Enzyme Assay for Type III Polyketide Synthases
This protocol is a general method for determining the activity of type III PKSs, which can be adapted for this compound synthase, chalcone synthase, and stilbene synthase.
1. Materials:
-
Purified enzyme (e.g., recombinant this compound synthase)
-
Starter-CoA substrate (e.g., hexanoyl-CoA, p-coumaroyl-CoA)
-
Extender-CoA substrate (malonyl-CoA)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., 20% acetic acid)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system with a C18 column for product analysis
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, starter-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 100 µM).
-
Initiate the reaction by adding the purified enzyme (e.g., 1-5 µg) to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product from the aqueous phase with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by HPLC, comparing the retention time and UV-Vis spectrum to an authentic standard.
3. Data Analysis:
-
Quantify the product formation based on the peak area from the HPLC chromatogram.
-
Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Phylogenetic Analysis of Type III Polyketide Synthases
This protocol outlines the key steps for conducting a phylogenetic analysis of a family of enzymes.
1. Sequence Retrieval:
-
Obtain the amino acid sequence of this compound synthase from a protein database (e.g., UniProt accession: B1Q2B6).
-
Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences of other type III PKSs from various organisms in databases like NCBI GenBank.
2. Multiple Sequence Alignment:
-
Align the collected sequences using a multiple sequence alignment program such as ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying conserved regions and homologous positions.
3. Phylogenetic Tree Construction:
-
Use the aligned sequences to construct a phylogenetic tree using software like MEGA (Molecular Evolutionary Genetics Analysis) or more advanced tools like RAxML for maximum likelihood analysis or MrBayes for Bayesian inference.
-
Select an appropriate substitution model for the protein evolution (e.g., JTT, WAG) based on statistical tests (e.g., using jModelTest or a similar program).
4. Tree Evaluation and Interpretation:
-
Assess the statistical support for the branches of the phylogenetic tree using methods like bootstrapping or Bayesian posterior probabilities.
-
Analyze the resulting tree to infer evolutionary relationships, identify gene duplication events, and understand the functional divergence among the different PKS enzymes.
Conclusion
The reveals its position within the diverse family of type III polyketide synthases. While sharing a common catalytic mechanism with enzymes like chalcone synthase and stilbene synthase, its distinct substrate preference for a fatty acyl-CoA highlights a key evolutionary divergence that led to the unique cannabinoid biosynthetic pathway in Cannabis sativa. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the structure-function relationships and evolutionary history of this important class of enzymes. This understanding is crucial for endeavors in synthetic biology and metabolic engineering aimed at producing novel cannabinoids and other valuable polyketides.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 2.3.1.206 this compound synthase [enzyme.expasy.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
A deep dive into the structural and functional nuances of olivetol (B132274) synthase compared to its evolutionary cousins, chalcone (B49325) and stilbene (B7821643) synthases, reveals subtle differences that dictate their distinct product outputs. This guide provides a comprehensive comparison, supported by experimental data, for researchers in drug development and metabolic engineering.
Olivetol synthase (OLS), also known as tetraketide synthase (TKS), is a type III polyketide synthase (PKS) central to the biosynthesis of cannabinoids in Cannabis sativa. Like other type III PKSs, OLS is a homodimeric enzyme that catalyzes the iterative condensation of acyl-CoA starters with malonyl-CoA extender units. While sharing a conserved structural fold and catalytic mechanism with its well-studied relatives, chalcone synthase (CHS) and stilbene synthase (STS), OLS exhibits unique substrate specificity and produces a linear tetraketide that is subsequently cyclized by a partner enzyme, olivetolic acid cyclase (OAC), to form olivetolic acid. In the absence of OAC, the unstable tetraketide intermediate spontaneously cyclizes to form olivetol.[1][2] This contrasts with CHS and STS, which catalyze both the polyketide chain extension and its subsequent cyclization to produce chalcones and stilbenes, respectively.
Performance at a Glance: A Quantitative Comparison
The catalytic efficiency of olivetol synthase, chalcone synthase, and stilbene synthase reveals key differences in their substrate preferences and reaction rates. The following table summarizes the available kinetic parameters for these enzymes.
| Enzyme | Organism | Starter Substrate | Extender Substrate | Product | K_m (Starter) (µM) | K_m (Extender) (µM) | k_cat (min⁻¹) or V_max (pmol s⁻¹ mg⁻¹) |
| Olivetol Synthase (OLS/TKS) | Cannabis sativa | Hexanoyl-CoA | Malonyl-CoA | Olivetol | 60.8[1] | - | 2.96[1] |
| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | Malonyl-CoA | Naringenin Chalcone | 1.8 | 39 | 1.6 (V_max) |
| Stilbene Synthase (STS) | Arachis hypogaea | p-Coumaroyl-CoA | Malonyl-CoA | Resveratrol | 2[3] | 10[3] | 0.88 (V_max)[1] |
Note: Direct comparison of k_cat values is challenging due to variations in reporting units (k_cat vs. V_max) across different studies.
The Blueprint of Biosynthesis: Structural Insights
Type III polyketide synthases share a conserved αβαβα-fold, forming a homodimer with a central active site cavity. The catalytic machinery resides within this cavity and features a conserved Cys-His-Asn triad. Despite this overall similarity, subtle variations in the active site architecture, particularly in the volume and the identity of key residues, dictate the choice of starter substrate and the folding of the polyketide intermediate, ultimately determining the final product.
The active site of OLS is adapted to accommodate a hexanoyl-CoA starter unit, which is larger than the p-coumaroyl-CoA preferred by CHS and STS. This difference in substrate preference is a primary determinant of the distinct metabolic pathways these enzymes initiate.
Caption: A comparative overview of the key structural features of OLS, CHS, and STS.
The Cannabinoid Production Line: An Experimental Workflow
The biosynthesis of olivetolic acid, the precursor to cannabinoids, is a two-step enzymatic process involving OLS (TKS) and OAC. The following diagram illustrates a typical experimental workflow for the in vitro reconstitution of this pathway.
Caption: A generalized workflow for the in vitro production and analysis of olivetolic acid.
Under the Hood: Experimental Protocols
Recombinant Protein Expression and Purification
-
Gene Cloning: The coding sequences for C. sativa OLS (TKS) and OAC are codon-optimized for expression in E. coli and cloned into a pET-based expression vector, typically with an N-terminal His6-tag to facilitate purification.[4]
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a specific cell density (e.g., OD600 of 0.6-0.8) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to enhance soluble protein production.[4]
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other mechanical means. The cell lysate is then clarified by high-speed centrifugation to remove cell debris.[4]
-
Affinity Purification: The clarified lysate is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the His-tagged protein is eluted with a buffer containing a high concentration of imidazole.[4]
-
Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.
In Vitro Enzyme Assay
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains a suitable buffer (e.g., 20-100 mM HEPES, pH 7.0), a reducing agent (e.g., 5 mM DTT), the starter substrate hexanoyl-CoA (100-200 µM), the extender substrate malonyl-CoA (200-600 µM), and the purified OLS (TKS) and OAC enzymes (1-5 µg each).[1]
-
Incubation: The reaction is initiated by the addition of the enzymes and incubated at a controlled temperature (e.g., 20-30°C) for a defined period (e.g., 16 hours).[4]
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an acid (e.g., HCl). The products are then extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297).[4]
-
Analysis: The extracted products are dried, resuspended in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS/MS for the identification and quantification of olivetolic acid, olivetol, and any byproducts.[1][4]
X-ray Crystallography
-
Crystallization: Purified TKS protein is concentrated and used for crystallization trials. Crystals of a TKS mutant have been obtained using the sitting-drop vapor-diffusion method with a precipitant solution containing ammonium (B1175870) acetate and PEG 3350.[5]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known PKS structure as a search model. The model is then manually built and refined using crystallographic software.[5]
This guide provides a foundational understanding of the structural and functional landscape of olivetol synthase in comparison to other key type III polyketide synthases. The provided data and protocols offer a starting point for researchers aiming to further explore and engineer these fascinating enzymes for various biotechnological applications.
References
Safety Operating Guide
Safe Disposal of 3,5,7-Trioxododecanoyl-CoA: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5,7-Trioxododecanoyl-CoA is readily available. The following procedures are based on the general chemical properties of thioesters and β-dicarbonyl compounds. Thioesters can hydrolyze to release thiols, which are often volatile, malodorous, and toxic. This guide provides a conservative approach to handling and disposal, assuming potential hazards from both the thioester functional group and its potential hydrolysis byproducts. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local regulations.
Immediate Safety and Handling
Before beginning any work with this compound, a thorough risk assessment is crucial. Due to the potential for the release of volatile thiols, all handling, including weighing, aliquoting, and the disposal procedure itself, must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE) and Necessary Reagents:
| Item | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin. |
| Sodium Hypochlorite (B82951) | ~5-6% solution (household bleach) | Oxidizing agent to neutralize thiols. |
| Waste Container | Appropriately labeled, sealable | For collection of neutralized chemical waste. |
| Spill Kit | Absorbent material (vermiculite, etc.) | To contain and clean up spills. |
Step-by-Step Disposal Protocol
This protocol is designed to neutralize the potential thiol hazard through oxidation before disposal as hazardous waste.
Step 1: Preparation of Neutralization Solution
-
In a designated container within the fume hood, prepare a sufficient volume of a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.
Step 2: Neutralization of this compound Waste
-
Carefully and slowly add the this compound waste (in solution or as a residue in a container) to the bleach solution with stirring. The reaction may be exothermic; add the waste in small portions to control the temperature.
-
Allow the mixture to react for a minimum of 14-24 hours in the fume hood to ensure complete oxidation of any potential thiol byproducts.[1]
Step 3: Waste Collection and Labeling
-
After the neutralization period, transfer the treated solution to a designated hazardous waste container.
-
Label the container clearly as "Neutralized this compound Waste" and include the date of neutralization.
Step 4: Disposal of Contaminated Materials
-
All disposable materials that have come into contact with this compound, such as pipette tips and wipes, should be placed in a sealed bag and disposed of as solid hazardous waste.[2]
-
Non-disposable items like glassware should be decontaminated by soaking in a bleach solution for at least 14-24 hours before standard cleaning procedures.[1][3]
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant inhalation exposure.
-
Ventilation: Ensure the chemical fume hood is operating to ventilate the area.
-
Containment: For small spills, contain the liquid using an appropriate absorbent material from a chemical spill kit.[4]
-
Neutralization: Once the spill is absorbed, treat the absorbent material with the prepared bleach solution and allow it to react in the fume hood before collecting it for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Reporting: Report the incident to your supervisor and your institution's EHS office.
Workflow for Disposal of this compound
References
Personal protective equipment for handling 3,5,7-Trioxododecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3,5,7-Trioxododecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known characteristics of structurally related compounds, such as β-triketones, and standard laboratory safety protocols for handling acyl-CoA molecules.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling the substance to ensure that the prescribed PPE is appropriate for the scale and nature of the work.[4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.[4][6][7] | Must be worn at all times in the laboratory when the compound is being handled. |
| Skin Protection | Nitrile or neoprene gloves. A disposable gown or a clean lab coat is mandatory.[4][5] For larger quantities, consider chemical-resistant aprons or coveralls.[6] | Gloves should be inspected for tears or holes before use and changed regularly, or immediately upon contamination. Lab coats should be fully buttoned. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator should be used.[4] | A full-face respirator may be necessary for significant aerosol generation or in case of a spill.[7] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[5] | Shoes should be made of a material that offers some chemical resistance. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that all containers are properly labeled.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste solutions of this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C33H52N7O20P3S | CID 70678790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-triketone herbicide exposure cause tyrosine and fat accumulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
